molecular formula C13H11BrN2O B11785911 7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Cat. No.: B11785911
M. Wt: 291.14 g/mol
InChI Key: VIODAFYLJXPLLG-UHFFFAOYSA-N
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Description

7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a heterocyclic compound that contains a bromine atom, a phenyl group, and a pyrido[3,2-B][1,4]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base, followed by cyclization with formaldehyde and a suitable acid catalyst. The reaction conditions often include:

  • Temperature: 60-80°C
  • Solvent: Ethanol or methanol
  • Reaction time: 6-12 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature25-50°C

    Reduction: Hydrogen gas with palladium on carbon catalyst, temperature25-50°C, pressure1-5 atm

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide, temperature50-100°C

Major Products Formed

    Oxidation: Oxo derivatives of the pyrido[3,2-B][1,4]oxazine core

    Reduction: Reduced forms of the compound with hydrogenated bonds

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
  • 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
  • 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile

Uniqueness

7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is unique due to the presence of the phenyl group and the specific positioning of the bromine atom. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

7-bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C13H11BrN2O/c14-10-6-12-13(15-7-10)16-11(8-17-12)9-4-2-1-3-5-9/h1-7,11H,8H2,(H,15,16)

InChI Key

VIODAFYLJXPLLG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=C(C=N2)Br)C3=CC=CC=C3

Origin of Product

United States

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